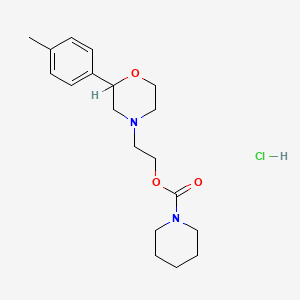![molecular formula C27H28N4O6 B12701250 1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol CAS No. 153965-58-3](/img/structure/B12701250.png)
1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) is a complex polymeric compound. It is formed through the polymerization of 1,2-propanediol with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene). This compound is known for its unique properties, including flexibility, thermal stability, and mechanical strength, making it valuable in various industrial applications .
Preparation Methods
The synthesis of 1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) typically involves a polymerization reaction. The process generally includes the following steps :
Reactants: The primary reactants are 1,2-propanediol, 1,3-diisocyanatomethylbenzene, and 1,1’-methylenebis(isocyanatobenzene).
Reaction Conditions: The reactants are mixed under controlled temperature and pressure conditions to facilitate the polymerization reaction. The reaction temperature and time are optimized to achieve the desired polymer properties.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial Production: In industrial settings, the polymerization process is scaled up, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) can undergo various chemical reactions, including :
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Scientific Research Applications
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) has a wide range of scientific research applications, including :
Chemistry: The polymer is used in the synthesis of advanced materials with tailored properties. It serves as a precursor for the development of new polymers and composites.
Biology: In biological research, the polymer is utilized for the development of biocompatible materials, such as hydrogels and scaffolds for tissue engineering.
Medicine: The polymer’s biocompatibility and mechanical properties make it suitable for medical applications, including drug delivery systems and medical implants.
Industry: The polymer is employed in various industrial applications, such as coatings, adhesives, and sealants, due to its excellent mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) involves its interaction with molecular targets and pathways :
Molecular Targets: The polymer interacts with specific molecular targets, such as proteins and enzymes, depending on its application.
Pathways Involved: The polymer can influence various biochemical pathways, including signal transduction and cellular responses, based on its chemical structure and functional groups.
Comparison with Similar Compounds
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) can be compared with similar compounds to highlight its uniqueness :
Uniqueness: The unique combination of 1,2-propanediol, 1,3-diisocyanatomethylbenzene, and 1,1’-methylenebis(isocyanatobenzene) imparts specific properties to the polymer, such as enhanced thermal stability, mechanical strength, and flexibility, making it distinct from other similar compounds.
Properties
CAS No. |
153965-58-3 |
|---|---|
Molecular Formula |
C27H28N4O6 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol |
InChI |
InChI=1S/C15H14N2O2.C9H6N2O2.C3H8O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3(5)2-4/h1-7,9H,8,10-11H2;2-4H,1H3;3-5H,2H2,1H3 |
InChI Key |
SFLOTUHSTCCKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Related CAS |
153965-58-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


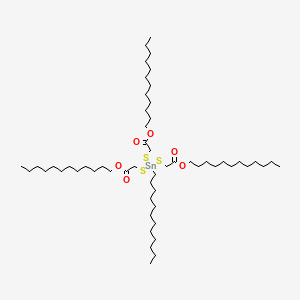
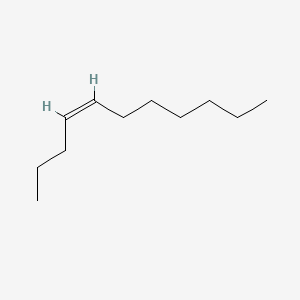
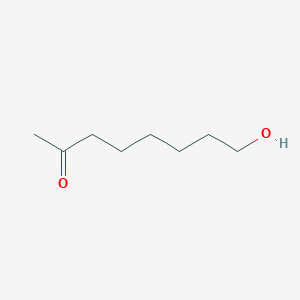
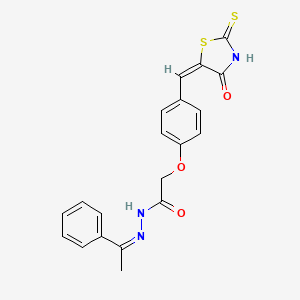
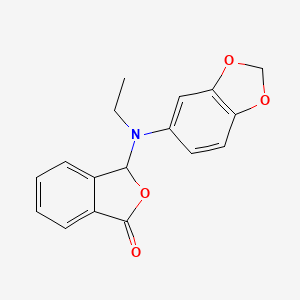
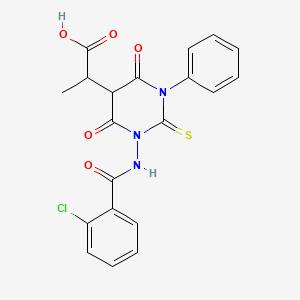

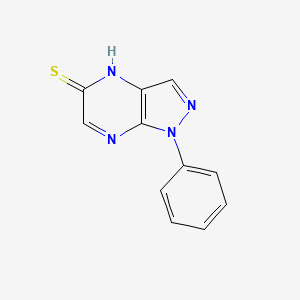
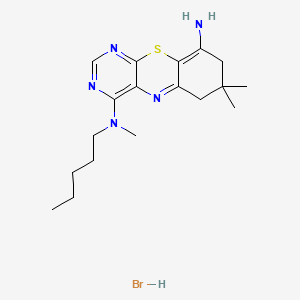
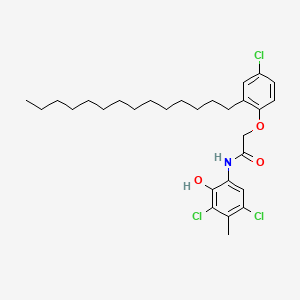


![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
